![molecular formula C17H17ClO4 B1294003 3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid CAS No. 1142210-90-9](/img/structure/B1294003.png)
3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid involves various strategies. For instance, the synthesis of a structurally similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was achieved and characterized using techniques such as FT-IR, UV-visible, 1H NMR, and HRMS. The molecular structure was determined using single-crystal X-ray diffraction . Another related compound, 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, was synthesized from the azlactone of 5-chlorovanillin and confirmed by X-ray crystallography and NMR methods . Additionally, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester was reported to be regiospecific, with structure determination confirmed by single-crystal X-ray analysis .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was determined to be in the orthorhombic crystal system with specific unit cell parameters . The structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid revealed an α-acetoxy propenoic acid with a trans extended side acid side chain conformation . The molecular structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid showed conformational differences between the methoxybenzene and pyrazole rings .
Chemical Reactions Analysis
The reactivity of compounds within this chemical family has been explored in various studies. For instance, 3-(trichlorogermyl)propanoic acid was shown to react with phenylmagnesium bromide to yield 3-(triphenylgermyl)propanoic acid, demonstrating the unusual properties of the β-carboxylic functional group . The reaction of 3-phenyl-3-chloro-2-oxopropionate esters with sodium methoxide resulted in an unusual product, 2,5-diphenyl-3,6-bis(methoxycarbonyl)-2-methoxy-1,4-diox-5-ene .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied both theoretically and experimentally. The DFT analysis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one showed good agreement with experimental data, including the HOMO-LUMO energy gap and chemical reactivity parameters . The antimicrobial activity of this compound was also assessed, showing moderate activity against selected pathogens . The enantioseparation of α-(chlorophenyl)propanoic acid isomers was investigated, revealing the influence of chlorine substituents on chiral separation .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-21-11-22-13-6-4-5-12(9-13)15(10-17(19)20)14-7-2-3-8-16(14)18/h2-9,15H,10-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJRHDUTXUVEOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(CC(=O)O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182384 |
Source


|
| Record name | Benzenepropanoic acid, 2-chloro-β-[3-(methoxymethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid | |
CAS RN |
1142210-90-9 |
Source


|
| Record name | Benzenepropanoic acid, 2-chloro-β-[3-(methoxymethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 2-chloro-β-[3-(methoxymethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

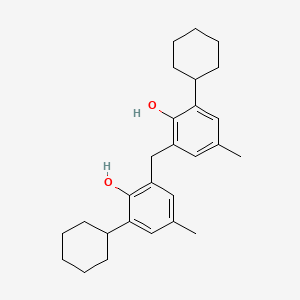
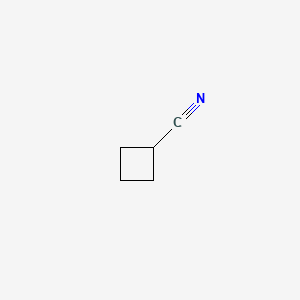
![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)
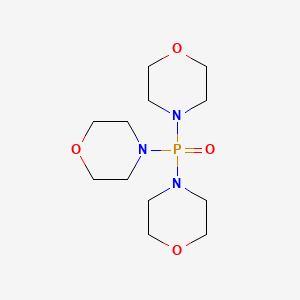
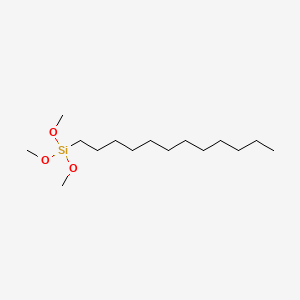
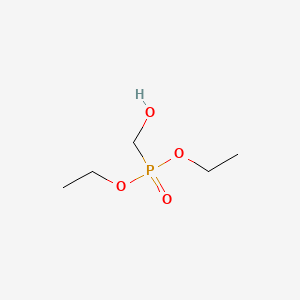
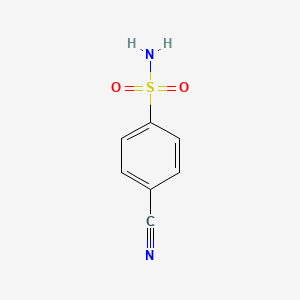
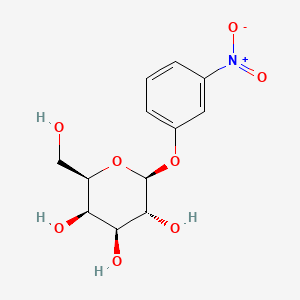
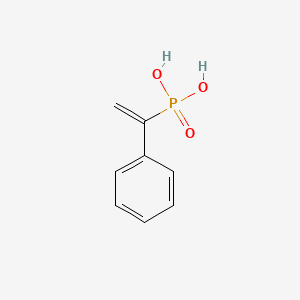
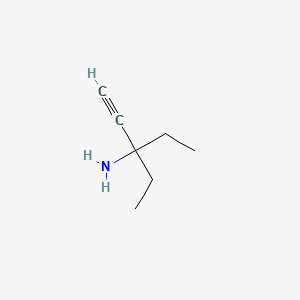
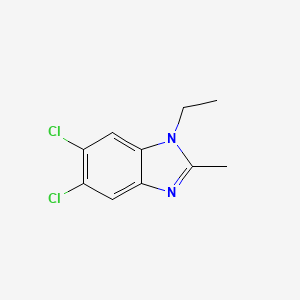
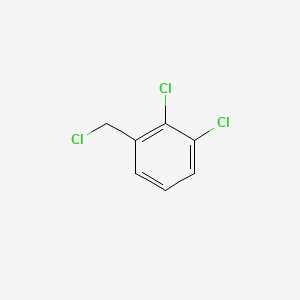
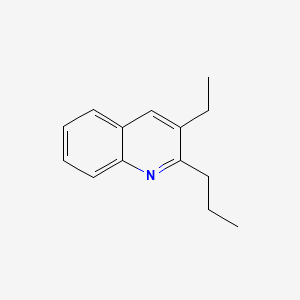
![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)